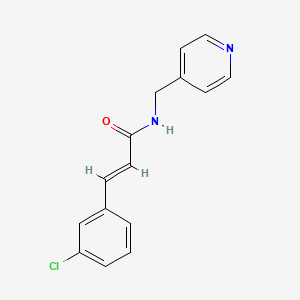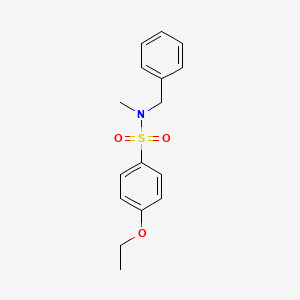![molecular formula C18H20N4O3 B5777532 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a derivative of 4-nitrobenzamide, which is widely used in the synthesis of various organic compounds. MNPA has been studied extensively for its pharmacological properties, and it has shown promising results in several preclinical studies.
作用机制
The mechanism of action of MNPA involves its interaction with various cellular targets, including enzymes, receptors, and ion channels. MNPA has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. This inhibition results in the disruption of key cellular processes, including cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the activity of key signaling pathways. MNPA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the primary advantages of MNPA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. MNPA has also been shown to exhibit potent activity against various types of cancer cells, making it a potential candidate for the development of novel anticancer agents. However, there are also some limitations associated with the use of MNPA in laboratory experiments. MNPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
未来方向
There are several potential future directions for the study of MNPA. One area of interest is the development of novel anticancer agents based on the structure of MNPA. Further studies are needed to determine the safety and efficacy of MNPA in clinical trials, and to identify potential drug targets for the treatment of various types of cancer. MNPA also has potential applications in the treatment of various inflammatory and oxidative stress-related disorders, and further studies are needed to explore these potential applications. Additionally, the development of more efficient and cost-effective synthesis methods for MNPA could facilitate its use in laboratory experiments and drug development.
合成方法
The synthesis of MNPA involves the reaction of 4-nitrobenzamide with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, resulting in the formation of MNPA. The process is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
科学研究应用
MNPA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a pharmacological agent. MNPA has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Its ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to inhibit the activity of certain enzymes involved in cell signaling pathways.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-5-3-2-4-16(17)19-18(23)14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRQRQUJLFNZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)


![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)